Tert-butyl methoxyacetate
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Overview
Description
Tert-butyl 2-methoxyacetate: is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a boiling point of 175.9°C at 760 mmHg and a density of 0.949 g/cm³ . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-methoxyacetate can be synthesized through the esterification of 2-methoxyacetic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields .
Industrial Production Methods: In industrial settings, tert-butyl 2-methoxyacetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. The use of continuous reactors and advanced separation techniques helps in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: 2-methoxyacetic acid.
Reduction: 2-methoxyethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-methoxyacetate is used as a reagent in organic synthesis, particularly in the preparation of other esters and ethers. It serves as a building block for more complex molecules .
Biology: In biological research, tert-butyl 2-methoxyacetate is used as a solvent and reagent in various biochemical assays. Its relatively low toxicity makes it suitable for use in cell culture and other biological experiments .
Medicine: While not directly used as a drug, tert-butyl 2-methoxyacetate is involved in the synthesis of pharmaceutical intermediates. It helps in the preparation of compounds that are used in drug development .
Industry: In the industrial sector, tert-butyl 2-methoxyacetate is used as a solvent in coatings, adhesives, and sealants. Its chemical properties make it suitable for use in formulations that require a stable and non-reactive solvent .
Mechanism of Action
The mechanism of action of tert-butyl 2-methoxyacetate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the methoxy group.
2-methoxyacetic acid: The parent acid of tert-butyl 2-methoxyacetate.
Methyl 2-methoxyacetate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-methoxyacetate is unique due to its combination of the tert-butyl and methoxy groups, which confer specific reactivity and solubility properties. This makes it particularly useful in organic synthesis and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-6(8)5-9-4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWGISCKHSCBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557500 |
Source
|
Record name | tert-Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-23-2 |
Source
|
Record name | tert-Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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